5-Bromo-2-(1-chloroethyl)pyrimidine
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
One significant application involves the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, demonstrating the versatility of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine as a precursor. The treatment of this compound with carbon disulfide and several alkyl halides leads to intermediate compounds, which are then converted to 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives are further reacted with secondary amines to afford 7-amino derivatives, showcasing the compound's utility in synthesizing novel chemical structures with potential biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Activity
Another study reports on the preparation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the halogen functionalities (including bromo-derivatives) serve as versatile synthetic intermediates. These compounds show poor inhibitory activity against DNA viruses but exhibit significant inhibition against retrovirus replication in cell culture. This highlights the potential of bromo-substituted pyrimidine derivatives in antiviral research, especially for targeting retroviruses like HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Characterization and Potential Uses
Further research into halopyrimidines, including 5-bromo derivatives, explores their electronic structures and potential as synthetic intermediates. Studies on the electronic structures of these compounds through electron transmission spectroscopy and dissociative electron attachment spectroscopy highlight their potential in various fields, including material science and chemical synthesis (Modelli, Bolognesi, & Avaldi, 2011).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(1-chloroethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXUCFNAELZPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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